Cas no 2171192-42-8 (2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxy}acetic acid)

2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxy}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxy}acetic acid
- 2171192-42-8
- EN300-1474357
- 2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]oxy}acetic acid
-
- インチ: 1S/C23H26N2O6/c1-3-15(12-21(26)25(2)31-14-22(27)28)24-23(29)30-13-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,3,12-14H2,1-2H3,(H,24,29)(H,27,28)/t15-/m0/s1
- InChIKey: NDDRDIUFZDMZRM-HNNXBMFYSA-N
- ほほえんだ: O(C(N[C@H](CC(N(C)OCC(=O)O)=O)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 426.17908655g/mol
- どういたいしつりょう: 426.17908655g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 31
- 回転可能化学結合数: 10
- 複雑さ: 620
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxy}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1474357-250mg |
2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]oxy}acetic acid |
2171192-42-8 | 250mg |
$3099.0 | 2023-09-29 | ||
Enamine | EN300-1474357-1000mg |
2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]oxy}acetic acid |
2171192-42-8 | 1000mg |
$3368.0 | 2023-09-29 | ||
Enamine | EN300-1474357-1.0g |
2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]oxy}acetic acid |
2171192-42-8 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1474357-50mg |
2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]oxy}acetic acid |
2171192-42-8 | 50mg |
$2829.0 | 2023-09-29 | ||
Enamine | EN300-1474357-2500mg |
2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]oxy}acetic acid |
2171192-42-8 | 2500mg |
$6602.0 | 2023-09-29 | ||
Enamine | EN300-1474357-100mg |
2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]oxy}acetic acid |
2171192-42-8 | 100mg |
$2963.0 | 2023-09-29 | ||
Enamine | EN300-1474357-5000mg |
2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]oxy}acetic acid |
2171192-42-8 | 5000mg |
$9769.0 | 2023-09-29 | ||
Enamine | EN300-1474357-10000mg |
2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]oxy}acetic acid |
2171192-42-8 | 10000mg |
$14487.0 | 2023-09-29 | ||
Enamine | EN300-1474357-500mg |
2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]oxy}acetic acid |
2171192-42-8 | 500mg |
$3233.0 | 2023-09-29 |
2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxy}acetic acid 関連文献
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxy}acetic acidに関する追加情報
Introduction to 2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxy}acetic acid (CAS No. 2171192-42-8) and Its Emerging Applications in Chemical Biology
The compound 2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxy}acetic acid, identified by its CAS number 2171192-42-8, represents a significant advancement in the field of chemical biology and pharmaceutical research. This meticulously designed molecule has garnered attention due to its unique structural features and promising biological activities, making it a valuable candidate for further exploration in drug discovery and therapeutic development.
At the core of this compound's structure lies a chiral center, specifically the (3S)-configuration, which is critical for its biological interactions. The presence of a fluoren-9-yl methoxycarbonyl moiety not only enhances the molecule's solubility and stability but also introduces a rigid aromatic framework that can interact favorably with biological targets. This structural motif is particularly noteworthy, as it has been increasingly utilized in the design of bioactive molecules due to its ability to modulate protein-protein interactions and enzyme activity.
The N-methylpentanamidooxy group further contributes to the compound's complexity, providing a flexible yet stable backbone that can be tailored for specific biological functions. This segment allows for fine-tuning of pharmacokinetic properties, including bioavailability and metabolic clearance, which are essential factors in drug development. The combination of these structural elements makes 2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxy}acetic acid a versatile scaffold for designing novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such complex molecules with unprecedented accuracy. Studies have shown that the fluoren-9-yl methoxycarbonyl group can serve as a key interaction point with target proteins, facilitating the development of high-affinity inhibitors. Additionally, the chiral center at the (3S)-configuration plays a crucial role in determining the enantioselectivity of biological responses, which is particularly important in drug design to avoid off-target effects.
In light of these findings, researchers have begun exploring the potential of 2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxy}acetic acid as a lead compound for treating various diseases, including neurological disorders and inflammatory conditions. Preliminary in vitro studies have demonstrated its ability to modulate key signaling pathways involved in these pathologies. For instance, its interaction with specific enzymes has been linked to reduced inflammation and improved neuronal function, suggesting its therapeutic potential.
The synthesis of this compound presents an intriguing challenge due to its complex structure. However, modern synthetic methodologies have made significant strides in enabling the efficient preparation of such molecules. Techniques such as solid-phase peptide synthesis (SPPS) and transition-metal-catalyzed cross-coupling reactions have been instrumental in constructing the intricate framework of 2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxy}acetic acid with high fidelity. These advancements not only streamline the synthetic process but also enhance the purity and yield of the final product, ensuring that researchers have access to high-quality material for their studies.
As our understanding of biological systems continues to evolve, so does our ability to design molecules that interact selectively with disease-causing targets. The unique structural features of 2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxy}acetic acid, particularly its chiral center and aromatic moieties, make it an attractive candidate for further investigation. By leveraging cutting-edge synthetic techniques and computational tools, researchers can optimize its properties for therapeutic applications, potentially leading to novel treatments for a wide range of diseases.
The implications of this compound extend beyond academic research; they hold significant promise for clinical translation. As drug development moves toward more personalized medicine approaches, compounds like 2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxy}acetic acid offer a glimpse into the future where targeted therapies are designed based on individual patient profiles. Its ability to modulate critical biological pathways suggests that it could be repurposed or further developed into drugs that address unmet medical needs.
In conclusion, 2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxy}acetic acid (CAS No. 2171192-42-8) stands as a testament to the progress being made in chemical biology and pharmaceutical research. Its unique structure, combined with promising biological activities, positions it as a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play a pivotal role in shaping the future of medicine.
2171192-42-8 (2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxy}acetic acid) 関連製品
- 2004301-16-8({1-(1,3-thiazol-4-yl)methylazetidin-2-yl}methanamine)
- 1225543-04-3(4-(1-Bromopropan-2-yl)-1-fluoro-2-methylbenzene)
- 2679948-34-4(benzyl N-(1S)-1-(3-bromo-4-methoxyphenyl)ethylcarbamate)
- 1396580-59-8(N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide)
- 1807156-22-4(1-Bromo-3-fluoro-5-nitro-2-(trifluoromethylthio)benzene)
- 20330-99-8(N1-(4-Propylphenyl)acetamide)
- 934172-72-2(2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide)
- 172089-14-4(Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinimic acid)
- 1805476-59-8(4-(Difluoromethyl)-2-fluoro-5-methylpyridine-3-acetic acid)
- 2229107-75-7(3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxypiperidine)




